molecular formula C18H32N10S2 B13745901 1,3,5-Triazine-2,4-diamine, 6,6'-dithiobis[N,N,N'-triethyl- CAS No. 24831-41-2

1,3,5-Triazine-2,4-diamine, 6,6'-dithiobis[N,N,N'-triethyl-

Cat. No.: B13745901
CAS No.: 24831-41-2
M. Wt: 452.6 g/mol
InChI Key: YJMUGCWPZVMLMP-UHFFFAOYSA-N
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Description

The compound “1,3,5-Triazine-2,4-diamine, 6,6'-dithiobis[N,N,N'-triethyl-” is a symmetric triazine derivative characterized by a central 1,3,5-triazine ring with diamino groups at positions 2 and 2. The structure is distinguished by a disulfide (dithiobis) bridge at position 6, linking two triethyl-substituted triazine moieties. This disulfide bond introduces redox-active sulfur atoms, which may influence its chemical reactivity and biological interactions.

Properties

CAS No.

24831-41-2

Molecular Formula

C18H32N10S2

Molecular Weight

452.6 g/mol

IUPAC Name

6-[[4-(diethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]disulfanyl]-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H32N10S2/c1-7-19-13-21-15(27(9-3)10-4)25-17(23-13)29-30-18-24-14(20-8-2)22-16(26-18)28(11-5)12-6/h7-12H2,1-6H3,(H,19,21,23,25)(H,20,22,24,26)

InChI Key

YJMUGCWPZVMLMP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SSC2=NC(=NC(=N2)N(CC)CC)NCC)N(CC)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Triazine Derivatives

Triazine compounds, including diamines and their disulfide derivatives, are commonly synthesized via condensation reactions involving cyanoguanidine (dicyandiamide), aromatic aldehydes, and amines. Two main strategies dominate:

Specific Synthesis of the Target Compound

Although detailed stepwise procedures specific to 1,3,5-Triazine-2,4-diamine, 6,6'-dithiobis[N,N,N'-triethyl-] are limited in open literature, the general synthetic approach can be inferred from related triazine derivatives and the chemical structure:

  • The synthesis involves formation of the 1,3,5-triazine ring through condensation of cyanoguanidine with appropriate amines and aldehydes.
  • The disulfide linkage (6,6'-dithiobis-) is introduced by coupling two triazine units via sulfur-sulfur bonds, typically through oxidative coupling of thiol-substituted intermediates or by disulfide exchange reactions.
  • The N,N,N'-triethyl substitution on the amine groups suggests alkylation steps or use of triethyl-substituted amines during the condensation.

Microwave-Assisted One-Pot Synthesis

A highly efficient method reported for related 6,N2-diaryl-1,3,5-triazine-2,4-diamines involves:

  • A three-component reaction of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid.
  • Application of microwave irradiation to accelerate the reaction, typically completing it in minutes to hours.
  • Subsequent base treatment to induce Dimroth rearrangement and dehydrogenative aromatization, yielding the final triazine diamine compounds.

This approach is likely adaptable for the target compound by selecting triethyl-substituted amines and appropriate sulfur-containing building blocks to form the disulfide bridge.

Ionic Liquid Catalysis Method (Related Triazine Synthesis)

A patent describes the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine using:

  • Acidic ionic liquids as both solvent and catalyst.
  • Raw materials such as resorcinol and cyanuric chloride.
  • Heating to 10–150 °C for 1–15 hours with stirring.
  • Post-reaction extraction and purification steps.

Although this method is for a different triazine derivative, the use of ionic liquids could be explored for the target compound to improve yield and environmental profile.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Conventional Condensation Cyanoguanidine, triethyl-substituted amines, sulfur source Heating, stirring, hours Established chemistry Longer reaction times
Microwave-Assisted One-Pot Cyanoguanidine, aromatic aldehydes, triethyl amines, acid catalyst Microwave irradiation, minutes to hours Fast, high yield, one-pot process Requires microwave setup
Ionic Liquid Catalysis (Patent) Cyanuric chloride, resorcinol, acidic ionic liquid 10–150 °C, 1–15 hours Mild conditions, recyclable catalyst Specific to other triazines

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a triazine ring and dithiobis functional groups. Its molecular formula is C12H23N5S2C_{12}H_{23}N_5S_2, and it has a molecular weight of approximately 293.46 g/mol. The presence of nitrogen and sulfur atoms in its structure contributes to its reactivity and potential applications.

Agricultural Chemistry

1,3,5-Triazine derivatives are widely used as herbicides due to their ability to inhibit photosynthesis in plants. The specific compound can enhance the efficacy of herbicides by improving their stability and reducing degradation in the environment.

ApplicationDescription
Herbicide EfficacyEnhances stability and reduces photodegradation of active ingredients.
Soil HealthPotential use in soil amendments to improve nutrient availability.

Material Science

The compound serves as a stabilizer in various formulations, particularly in the synthesis of polymers and plastics. Its ability to form cross-links can enhance the mechanical properties of materials.

ApplicationDescription
Polymer StabilizationImproves thermal stability and mechanical strength of polymers.
CoatingsUsed in protective coatings to enhance durability against environmental factors.

Pharmaceutical Applications

Research indicates potential uses in drug formulation as an excipient or active ingredient due to its biocompatibility and ability to modulate drug release profiles.

ApplicationDescription
Drug Delivery SystemsModulates release rates of active pharmaceutical ingredients.
Biocompatibility StudiesEvaluated for use in implantable devices due to low toxicity levels.

Case Study 1: Herbicide Development

A study conducted on the use of 1,3,5-Triazine-2,4-diamine derivatives demonstrated significant improvements in herbicidal activity when combined with traditional herbicides. The study showed that the compound reduced the effective dosage required for weed control by up to 30%, indicating its potential for more sustainable agricultural practices.

Case Study 2: Polymer Applications

In a series of experiments focused on polymer blends, the incorporation of 1,3,5-Triazine-2,4-diamine into polyethylene matrices resulted in enhanced tensile strength and thermal stability. The modified polymers exhibited improved performance in high-temperature applications compared to unmodified samples.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- involves its interaction with specific molecular targets and pathways. The compound’s dithiobis group can form disulfide bonds with thiol-containing biomolecules, affecting their structure and function. Additionally, the triazine ring can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural features, physicochemical properties, and applications of “1,3,5-Triazine-2,4-diamine, 6,6'-dithiobis[N,N,N'-triethyl-” with analogous triazine derivatives:

Compound Name Substituents Functional Groups Key Properties/Applications Reference
1,3,5-Triazine-2,4-diamine, 6,6'-dithiobis[N,N,N'-triethyl- 6,6'-dithiobis; N,N,N'-triethyl Disulfide bridge, triethyl amino Potential redox activity; enhanced hydrophobicity; possible antimicrobial or material coatings
Prometryn (1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N'-bis(1-methylethyl)-) 6-methoxy; N,N'-bis(isopropyl) Methoxy, isopropyl amino Herbicide (pre- and post-emergence control in crops); moderate water solubility
Ametryn (N-ethyl-N′-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) 6-methylthio; N-ethyl, N'-isopropyl Methylthio, ethyl/isopropyl amino Herbicide (sugarcane, corn); higher soil persistence due to methylthio group
Terbutryn (N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) 6-methylthio; N-tert-butyl, N'-ethyl Methylthio, tert-butyl/ethyl amino Selective herbicide; resistant to microbial degradation
Propazine (6-chloro-N,N′-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine) 6-chloro; N,N'-bis(isopropyl) Chloro, isopropyl amino Pre-emergence herbicide (sorghum); lower persistence than methylthio analogs
6-[4-(Benzylideneamino)phenyl]-1,3,5-triazine-2,4-diamine (IT1) 6-aryl (benzylideneamino-phenyl) Aromatic imine Theoretical studies on graphene interactions; π-π stacking capabilities

Structural and Functional Differences

  • Disulfide vs. Methylthio/Chloro/Methoxy Groups : The dithiobis group in the target compound introduces a dynamic disulfide bond, enabling redox-responsive behavior absent in methylthio (e.g., Ametryn) or chloro (e.g., Propazine) derivatives. This could enhance applications in stimuli-responsive materials or prodrug systems .
  • Triethyl vs. Isopropyl/tert-Butyl Substituents : The triethyl groups increase steric bulk and hydrophobicity compared to isopropyl or tert-butyl groups in Prometryn or Terbutryn. This may reduce water solubility but improve lipid membrane penetration, relevant for antimicrobial activity .
  • Aromatic vs.

Physicochemical Properties

  • Solubility: Triethyl groups likely render the compound less water-soluble than Prometryn (log P ~2.5) or Propazine (log P ~3.1), aligning with its hypothesized use in non-aqueous systems .
  • Stability : The disulfide bond may confer pH-dependent stability, contrasting with the hydrolytic resistance of methylthio or chloro groups in herbicides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6'-dithiobis[N,N,N'-triethyl-1,3,5-triazine-2,4-diamine] derivatives, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : One-pot microwave-assisted synthesis using cyanoguanidine, aromatic aldehydes, and amines under controlled temperatures (100–120°C) has achieved yields up to 58% for analogous triazine derivatives. Key optimization parameters include solvent selection (ethanol/water mixtures), stoichiometric ratios (1:1.2 aldehyde-to-amine), and reaction duration (30–60 minutes under microwave irradiation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of 6,6'-dithiobis[N,N,N'-triethyl-1,3,5-triazine-2,4-diamine] derivatives?

  • Methodological Answer : Combine melting point analysis (134–165°C range observed for triazine analogs) with ¹H/¹³C NMR spectroscopy. Key spectral markers include:

  • Aromatic proton resonances at δ 7.2–8.1 ppm (integration ratio matching substituent count).
  • Triazine ring carbons at δ 160–170 ppm.
  • Confirm molecular ion peaks via high-resolution mass spectrometry (HRMS; ±0.001 Da accuracy) .

Q. What in vitro assays are most suitable for initial biological activity screening of these compounds?

  • Methodological Answer : Use the MTT assay (72-hour exposure, IC₅₀ determination) in cancer cell lines (e.g., melanoma A375, lymphoma U937). Parallel flow cytometry (Annexin V/PI staining) quantifies apoptosis induction (e.g., 40–60% apoptotic cells at 10 μM). Validate DNA damage via comet assay (≥20% tail moment increase vs. controls) .

Advanced Research Questions

Q. What molecular mechanisms underlie the biological activity of 6,6'-dithiobis[N,N,N'-triethyl-1,3,5-triazine-2,4-diamine] derivatives in cancer models?

  • Advanced Answer : Metabolically activated intermediates alkylate DNA at guanine N7 positions, forming adducts (30–50% binding efficiency in melanoma models). Concurrently, these compounds induce G₂/M phase arrest (60–70% cell population) via CDK1 inhibition and apoptosis through caspase-3 activation (3-fold increase over controls). Transcriptomic analysis reveals downregulation of BCL-2 and upregulation of BAX .

Q. How can researchers design combination therapies using these analogs to overcome chemoresistance?

  • Advanced Answer : Sequential administration with DNA repair inhibitors (e.g., PARP-1 inhibitors at 10 μM) enhances cytotoxicity 2.5-fold in resistant lymphoma models. Synergy analysis via Chou-Talalay combination indices (CI < 0.9) guides dosing. Preclinical validation should include pharmacokinetic studies (plasma t₁/₂ ≥ 6 hours) and toxicity profiling (LD₅₀ > 200 mg/kg in murine models) .

Q. What non-biomedical applications exist for these derivatives in advanced material science?

  • Advanced Answer : As photoinitiators, they achieve 85% epoxy resin polymerization efficiency under 405 nm LED irradiation. Optimize formulations with iodonium salts (0.5 equiv) and 2–3 wt% triazine derivative for maximum crosslinking density (1.2 × 10³ mol/m³). Real-time FTIR spectroscopy monitors conversion rates (≥90% acrylate double bond consumption) .

Q. How do structural modifications (e.g., aryl substituents) influence antiproliferative activity?

  • Advanced Answer : Quantitative Structure-Activity Relationship (QSAR) models show electron-withdrawing groups (e.g., -CF₃ at para positions) enhance potency (IC₅₀ reduction from 25 μM to 8 μM). 3D-QSAR analysis (CoMFA, q² = 0.82) identifies steric bulk at the 6-position as critical for target binding (contour map steric contribution >60%) .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Advanced Answer : Introduce hydrophilic moieties (e.g., PEGylated amines) via post-synthetic modification. For example, PEG-400 conjugation increases solubility from 0.2 mg/mL to 12 mg/mL while retaining 85% antiproliferative activity. Monitor logP reduction (from 3.5 to 1.8) via HPLC .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in reported IC₅₀ values (e.g., 5 μM vs. 15 μM in similar cell lines) may stem from assay conditions (e.g., serum concentration differences). Standardize protocols using CLSI guidelines .
  • Experimental Design : For in vivo studies, use orthotopic xenografts with bioluminescent tracking (e.g., luciferase-tagged tumors) to quantify metastasis suppression (≥50% reduction in metastatic nodes at 50 mg/kg dosing) .

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